molecular formula C17H20F2N4O2S B2453340 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034470-97-6

4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2453340
CAS No.: 2034470-97-6
M. Wt: 382.43
InChI Key: DTNJGTJZCVWRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20F2N4O2S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Corrosion Inhibition and Quantum Chemical Studies

The compound exhibits significant potential in the field of corrosion inhibition. Studies conducted on similar piperidine derivatives reveal their capacity to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their adsorption behaviors on metal surfaces and their binding energies, which correlate well with experimental data. These derivatives demonstrate promising applications in protecting metal surfaces against corrosion, with specific focus on their interaction with iron surfaces (Kaya et al., 2016).

2. Synthesis and Structural Characterization

This compound and its derivatives have been the subject of extensive research focusing on their synthesis and structural characterization. The structural analysis and bioactivity of such compounds, especially concerning their potential as antagonists in targeting human HIV-1 infection, have been detailed. The ability to synthesize and characterize these compounds paves the way for their application in drug development and other therapeutic applications (Cheng De-ju, 2015).

3. Radiochemical Synthesis and Biological Evaluation

There's significant interest in the application of such compounds in radiopharmaceutical sciences. For instance, derivatives have been synthesized for potential use in vivo studies of acetylcholinesterase (AChE) as well as positron emission tomography (PET) imaging of cannabinoid receptors. These studies provide insights into the radiochemical yields, specific activities, and the potential of these compounds in medical imaging and diagnostic processes (Lee et al., 2000; Katoch-Rouse & Horti, 2003).

4. Chemoselective Fluorination

The compound has been utilized in chemoselective fluorination processes, demonstrating its versatility in organic synthesis. Research in this area explores the direct fluorination of related compounds and investigates reaction mechanisms, yielding valuable information for the development of novel synthetic methodologies (Wang et al., 2017).

5. Enzyme Inhibition and Pharmacokinetic Studies

The derivatives of this compound have shown promise in enzyme inhibition, notably as deoxycytidine kinase (dCK) inhibitors. The practical synthesis and the resulting biological evaluation of these derivatives highlight their potential as therapeutic agents. These studies also focus on understanding the pharmacokinetics of these compounds, which is crucial for drug development (Zhang et al., 2009).

Properties

IUPAC Name

4-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O2S/c1-12-8-14(18)2-3-16(12)26(24,25)22-9-13-4-6-23(7-5-13)17-20-10-15(19)11-21-17/h2-3,8,10-11,13,22H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNJGTJZCVWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.